Lipophilicity: Meta- vs. Para-Methoxy Regioisomer
The target compound (meta-OCH₃) exhibits substantially higher calculated logP than its para-OCH₃ regioisomer (F388-0172), a difference of approximately 2.9 log units . This magnitude of lipophilicity shift is well beyond typical assay variability and can alter membrane permeability, non-specific protein binding, and apparent potency in cell-based assays.
| Evidence Dimension | Calculated logP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | logP = 4.55 |
| Comparator Or Baseline | 3-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}quinazolin-4(3H)-one (F388-0172); logP = 1.67 |
| Quantified Difference | ΔlogP ≈ +2.88 (target compound is ~760-fold more lipophilic by partition coefficient) |
| Conditions | Calculated logP values from Mcule and ChemDiv databases; the target compound value is from Mcule P-503620679, the comparator value is from ChemDiv F388-0172 catalog entry |
Why This Matters
A logP difference of nearly 3 units predicts profoundly different membrane partitioning and non-specific binding, making the meta-methoxy compound a distinct tool for assays where permeability or albumin binding is a confounding factor.
